molecular formula C10H18O B2564671 2-Spiro[2.5]octan-8-ylethanol CAS No. 2503208-15-7

2-Spiro[2.5]octan-8-ylethanol

Cat. No.: B2564671
CAS No.: 2503208-15-7
M. Wt: 154.253
InChI Key: DKGAUYUKKWOXNR-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Modern Organic and Medicinal Chemistry Research

Spirocyclic systems are of paramount importance in contemporary organic and medicinal chemistry due to their inherent three-dimensionality and structural rigidity. bldpharm.comrsc.org This unique geometry allows for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. tandfonline.com The introduction of a spiro center increases the fraction of sp3-hybridized carbons (Fsp3) in a molecule, a parameter that has been correlated with a higher success rate in clinical drug development. bldpharm.com A higher Fsp3 value often leads to improved physicochemical properties such as solubility and metabolic stability, while reducing the planarity that can sometimes result in unwanted interactions with biological macromolecules. bldpharm.comtandfonline.com

The applications of spirocycles in medicinal chemistry are diverse, with examples found in a wide array of therapeutic areas. bldpharm.comtandfonline.com They are present in both natural products with potent biological activities and synthetically designed drug candidates. researchgate.net The rigid nature of the spirocyclic framework can lock a molecule into a bioactive conformation, thereby minimizing the entropic penalty upon binding to a receptor. researchgate.net This conformational restriction is a key strategy employed by medicinal chemists to optimize lead compounds into potent and selective drugs. researchgate.net Furthermore, the novelty of spirocyclic scaffolds provides opportunities to explore new chemical space and secure intellectual property. rsc.orgresearchgate.net

The Spiro[2.5]octane Skeleton: Unique Structural Features and Conformational Attributes

The spiro[2.5]octane skeleton consists of a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring at a single carbon atom. nih.govnist.gov This arrangement results in a distinctive three-dimensional structure where the two rings are held in a roughly perpendicular orientation. rsc.org The spirocyclic nature of this framework introduces significant ring strain, particularly within the cyclopropane ring, which can influence its reactivity.

Compound CAS Number Molecular Formula Molecular Weight
Spiro[2.5]octane185-65-9C8H14110.20 g/mol

This table presents key identifiers for the parent spiro[2.5]octane skeleton. nih.govnist.gov

Contextualization of Spirocyclic Alcohols within Advanced Synthetic Methodologies

The synthesis of spirocyclic alcohols represents a significant area of research within organic chemistry, driven by the need for efficient and stereoselective methods to access these valuable building blocks. nih.govresearchgate.net A variety of synthetic strategies have been developed, often employing tandem or cascade reactions to construct the complex spirocyclic framework in a single step. acs.org For instance, the Prins-cyclization reaction of ketones with homoallylic or homopropargylic alcohols promoted by molecular iodine has been shown to be a facile method for producing spirocyclic tetrahydropyrans. cdnsciencepub.com

Other advanced methodologies include the use of organocatalysis and transition-metal catalysis to achieve high levels of enantioselectivity in the formation of chiral spirocyclic alcohols. rsc.org The development of novel synthetic routes is crucial for expanding the diversity of accessible spirocyclic scaffolds and enabling the synthesis of complex natural products and new medicinal agents. researchgate.net The synthesis of spirocyclic amino alcohols, for example, has been achieved through multi-step sequences involving key transformations like the Dieckmann condensation. researchgate.net

Overview of Academic Research Approaches to 2-Spiro[2.5]octan-8-ylethanol and Closely Related Analogues

Academic research on the spiro[2.5]octane framework has explored various derivatives, including ketones and diones. For example, a general synthetic route to spiro[2.5]octane-5,7-dione has been developed, highlighting the interest in functionalized spiro[2.5]octane systems. researchgate.net Furthermore, the methylenation of 2-arylidene-6-isopropyl-3-methylcyclohexanones has been shown to produce chiral spiro[2.5]octanones stereoselectively. researchgate.net

Naturally occurring spiro[2.5]octane derivatives have also been discovered. Pestalotriols A and B are two metabolites with a unique spiro[2.5]octane skeleton that were isolated from the endophytic fungus Pestalotiopsis fici. researchgate.net The structural elucidation of these natural products provides valuable insights into the chemical diversity of this scaffold. While specific research focusing solely on this compound is not extensively documented in the provided search results, the study of its analogues provides a foundation for understanding its potential chemical properties and reactivity. The synthesis and characterization of such analogues are often pursued to explore structure-activity relationships and to develop new synthetic methodologies. molport.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-spiro[2.5]octan-8-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-8-4-9-3-1-2-5-10(9)6-7-10/h9,11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGAUYUKKWOXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2)C(C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Spiro 2.5 Octan 8 Ylethanol and Spiro 2.5 Octane Derivatives

Strategies for Constructing the Spiro[2.5]octane Ring System

The creation of the spiro[2.5]octane core can be achieved through several distinct and powerful synthetic routes.

Intramolecular cyclization is a prominent strategy for forming the spiro[2.5]octane ring system. This approach involves the formation of a new ring from a single molecule containing all the necessary atoms. A common method is the Claisen condensation of a suitably substituted acetic acid ester. For instance, the cyclization of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid alkyl esters under basic conditions, such as using sodium methanolate in tetrahydrofuran, yields spiro[2.5]octane-5,7-dione google.com. This process relies on the intramolecular reaction of an enolate with an ester group to form the six-membered ring fused to the existing cyclopropane (B1198618) ring.

Another approach involves the cyclization of acrylates with diethyl acetonedicarboxylate, followed by decarboxylation, to produce spiro[2.5]octane-5,7-dione researchgate.net. This method is advantageous as it can often be performed without the need for column chromatography, making it scalable researchgate.net. The reaction of 1,3-cyclohexanediones with (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate in the presence of a base like potassium carbonate also provides an efficient route to spirocyclopropane derivatives of cyclohexane-1,3-dione researchgate.net.

Reaction Type Starting Material Key Reagents/Conditions Product
Intramolecular Claisen Condensation[1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl esterSodium methanolate, TetrahydrofuranSpiro[2.5]octane-5,7-dione google.com
Cyclization/DecarboxylationAcrylates and Diethyl acetonedicarboxylateBase, HeatSpiro[2.5]octane-5,7-dione researchgate.net
Spirocyclopropanation1,3-Cyclohexanedione(2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate, K2CO32-Spirocyclopropane-cyclohexane-1,3-dione researchgate.net

Ring expansion reactions provide an alternative pathway to spirocyclic systems, often driven by the release of ring strain. In the context of spiro[2.5]octane synthesis, these methods can involve the rearrangement of a smaller, more strained ring system into the desired framework. For example, the Lewis acid-mediated rearrangement of 1-oxaspiro[2.3]hexanes can lead to cyclopentanones through a ring expansion mechanism nih.gov. This transformation is driven by the release of strain energy from both the oxirane and cyclobutane rings nih.gov.

While direct application to spiro[2.5]octane from a smaller spirocycle is less common, the principle of carbocation-mediated rearrangements is a powerful tool in organic synthesis chemistrysteps.commasterorganicchemistry.com. The formation of a carbocation adjacent to a strained ring, such as a cyclobutane, can induce an alkyl shift that results in the expansion of the ring to a more stable cyclopentane or cyclohexane (B81311) masterorganicchemistry.com. This logic can be applied to bicyclic systems, where the rearrangement of a carbocation can transform a fused or bridged ring system into a spirocyclic one. The stability of the resulting carbocation and the relief of ring strain are the primary driving forces for such transformations chemistrysteps.com.

Rearrangement Type Driving Force General Transformation
Lewis Acid-MediatedRelease of ring strainOxaspiro[2.3]hexane → Cyclopentanone nih.gov
Carbocation-MediatedRelief of ring strain, Formation of a more stable carbocationFused/Bridged Bicyclic System → Spirocyclic System chemistrysteps.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical approach to complex molecules like spirocycles researchgate.net. These reactions reduce the need for isolating intermediates, thereby saving time, energy, and resources researchgate.net.

One example that leads to a spiro[2.5]octane derivative involves the reaction of cyclopropylidene carboxylic acid alkyl ester with a dialkyl 1,3-acetonedicarboxylate google.com. This reaction, typically conducted in the presence of a base, proceeds through a sequence of Michael addition and Claisen condensation to construct the 5,7-dioxo-spiro[2.5]octane-4,6-dicarboxylic acid dialkyl ester google.com. Subsequent hydrolysis and decarboxylation can then afford the simpler spiro[2.5]octane-5,7-dione. Such MCRs are valuable for rapidly building molecular complexity from simple and readily available starting materials.

Reactant 1 Reactant 2 Key Conditions Initial Product
Cyclopropylidene carboxylic acid ethyl esterDiethyl 1,3-acetonedicarboxylateBase (e.g., K2CO3, EtONa)5,7-Dioxo-spiro[2.5]octane-4,6-dicarboxylic acid diethyl ester google.com

Dearomatization is a powerful strategy for converting flat, aromatic compounds into three-dimensional structures, including spirocycles nih.gov. This approach has been successfully applied to the synthesis of spiro[2.5]octane derivatives. A notable example is the synthesis of spiro[2.5]octa-4,7-dien-6-ones through a 1,6-conjugate addition-induced dearomatization of para-quinone methides rsc.orgresearchgate.net.

In this metal-free, one-pot reaction, a suitable nucleophile adds to the para-quinone methide, leading to a dearomatized intermediate which then undergoes an intramolecular reaction to form the spiro[2.5]octane core rsc.orgresearchgate.net. This method is highly efficient and proceeds under mild conditions, providing access to products that contain consecutive quaternary carbon centers researchgate.net. This strategy showcases the utility of dearomatization for rapidly accessing complex polycyclic systems from simple aromatic precursors.

Substrate Reaction Type Key Feature Product
para-Quinone Methide1,6-Conjugate Addition / Intramolecular CyclizationMetal-free, One-potSpiro[2.5]octa-4,7-dien-6-one rsc.orgresearchgate.net

Introduction of the Ethanol (B145695) Moiety and Other Hydroxyl Groups

Once the spiro[2.5]octane framework is established, further functionalization is required to arrive at specific targets like 2-Spiro[2.5]octan-8-ylethanol. This often involves the introduction of hydroxyl groups onto the carbocyclic skeleton.

The direct introduction of a hydroxyl group onto a spiro[2.5]octane ring can be achieved through various oxidative methods. One documented method is the stereoselective oxidative alpha-hydroxylation of chiral spiro[2.5]octan-4-ones lookchem.com. This reaction can occur as a secondary process during the cyclopropanation of 2-arylidene isomenthanones with trimethylsulfoxonium iodide in a basic medium like DMSO/NaOH lookchem.com.

The oxidation of isolated spiro[2.5]octan-4-ones under these conditions proceeds stereoselectively at room temperature and without the need for expensive catalysts lookchem.com. The resulting hydroxy ketones can be further reduced stereoselectively to yield diols. While this specific example introduces a hydroxyl group at a position alpha to a carbonyl, enzymatic hydroxylation methods offer potential for installing hydroxyl groups at non-activated sp3-hybridized carbons, a challenging transformation in organic synthesis acs.org. Enzymes such as unspecific peroxygenases (UPOs) and cytochrome P450 monooxygenases are known to catalyze such reactions on a variety of substrates acs.org.

Substrate Reagents/Conditions Reaction Type Product
Spiro[2.5]octan-4-oneTrimethylsulfoxonium iodide, DMSO/NaOHOxidative α-hydroxylationα-Hydroxy-spiro[2.5]octan-4-one lookchem.com

Alkylation and Functionalization Leading to Spiro Alcohol Formation

The introduction of an ethanol group onto the spiro[2.5]octane core can be achieved through various alkylation and functionalization strategies. These methods typically start from a pre-formed spirocyclic ketone or a related derivative.

One conceptual approach involves the alkylation of a spiro[2.5]octanone precursor. While direct alkylation can be challenging, related strategies involving β-dicarbonyl compounds have been explored. For instance, the alkylation of β-dicarbonyl derivatives in a K2CO3/DMSO system can yield both C- and O-alkylated products, depending on the specific substrate researchgate.net. This principle could be adapted to a spirocyclic β-dicarbonyl intermediate, where subsequent chemical transformations would be required to reduce one of the carbonyls and modify the alkyl chain to form the desired ethanol side chain.

A more direct functionalization route involves leveraging modern C-H activation/functionalization techniques. Manganese complexes, for example, have been studied for the C(sp3)-H bond oxygenation of the spiro[2.5]octane core, which can lead to the formation of alcohols and ketones researchgate.net. By carefully selecting the catalyst and reaction conditions, it may be possible to selectively introduce a hydroxyl group at a specific position, which could then be elaborated into the 2-ylethanol side chain.

Furthermore, the "borrowing hydrogen" or "hydrogen autotransfer" strategy, often catalyzed by transition metal complexes, presents an advanced method for alkylation using alcohols as alkylating agents nih.gov. In this type of reaction, a primary alcohol is temporarily oxidized in situ to an aldehyde, which then participates in a C-C bond-forming reaction (e.g., an aldol-type condensation with an enolized spiro[2.5]octanone). The resulting intermediate is then reduced by the hydrogen that was "borrowed" in the initial oxidation step. This approach allows for the direct formation of a hydroxyethyl group on the spirocyclic core.

Reduction Methodologies for Carbonyl Precursors of Spiro Alcohols

The conversion of a carbonyl precursor, such as a spiro[2.5]octan-8-one derivative, to the corresponding spiro alcohol is a critical step in many synthetic routes. A variety of reduction methodologies are available, ranging from standard hydride reagents to advanced catalytic systems that can control stereochemistry.

Common stoichiometric reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for the reduction of ketones to secondary alcohols chadsprep.com. The choice between these reagents often depends on the presence of other functional groups in the molecule, with LiAlH4 being a much stronger reducing agent.

For enantioselective reductions, which are crucial for producing specific stereoisomers of chiral alcohols, catalytic methods are preferred. These include:

Catalytic Hydrogenation: This method uses hydrogen gas (H2) in the presence of a transition metal catalyst and a chiral ligand to achieve asymmetric reduction wikipedia.org.

Transfer Hydrogenation: In this process, molecules like isopropanol or formic acid serve as the hydrogen source in the presence of a chiral transition metal catalyst wikipedia.org.

Oxazaborolidine-Catalyzed Reductions: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst with borane (BH3) as the stoichiometric reductant to achieve high enantioselectivity in the reduction of prochiral ketones wikipedia.org.

Biocatalytic Reduction: Enzymes, particularly ketoreductases (KREDs), offer a green and highly selective method for reducing ketones. These biocatalysts can produce alcohols with excellent enantiomeric excess (>99% ee) under mild reaction conditions georgiasouthern.edu.

The selection of the appropriate reduction method depends on factors such as the substrate's structure, the desired stereochemical outcome, and scalability.

Advanced Catalytic and Green Synthetic Techniques

Modern synthetic chemistry increasingly relies on advanced catalytic systems and green methodologies to improve efficiency, selectivity, and environmental sustainability. These approaches are highly relevant to the construction of complex molecules like spiro[2.5]octane derivatives.

Metal-Catalyzed Processes in Spiro Alcohol Synthesis

Transition metal catalysis is a powerful tool for constructing spirocyclic frameworks. Rhodium (Rh) catalysts, for example, have been used in the synthesis of spiro[2.5]octa-4,7-dien-6-ones researchgate.net. Such processes often involve the reaction of diazo compounds with phenols, where the metal catalyst facilitates a carbene insertion and subsequent spirocyclization. While this specific example yields a dienone, further reduction and functionalization steps could convert it into a saturated spiro alcohol. Manganese (Mn) complexes have also been investigated for the catalytic C-H oxygenation of spiro[2.5]octane, providing a direct route to functionalized spirocyclic alcohols and ketones researchgate.net.

Organocatalytic Approaches to Spirocyclic Compounds

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a key methodology in asymmetric synthesis, avoiding the use of often toxic or expensive metals. A notable application in this area is the synthesis of substituted spiro-cyclopropanes, the core of the spiro[2.5]octane system, through the reaction of α,β-unsaturated aldehydes with iodonium ylides iucr.orgnih.gov. This reaction can be catalyzed by chiral secondary amines, such as MacMillan's first-generation catalyst, to produce spirocyclic products with high enantioselectivity. Additionally, chiral triazolium salts have been employed as organo-cation catalysts for the enantioselective synthesis of spirocyclic 1,3-diketones, demonstrating the versatility of this approach rsc.org.

Microwave-Assisted Synthetic Methods for Spirocycles

Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates and improving yields in the creation of complex molecular structures, including spirocycles researchgate.netrsc.org. The use of microwave irradiation offers several advantages over conventional heating, such as rapid and uniform heating, which can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields elsevierpure.comnih.govmdpi.com. This "green chemistry" approach has been successfully applied to multicomponent reactions for the synthesis of various spiro heterocyclic compounds rsc.org. For example, when comparing conventional reflux heating to microwave irradiation for the synthesis of certain spiro compounds, reaction times were reduced from 5 hours to 15 minutes, while yields nearly doubled from ~45% to ~85% nih.gov.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Spiro Compounds nih.gov
ProductMethodReaction TimeYield (%)
Compound 4a Conventional (Reflux)5 h42
Compound 4a Microwave (140 °C)15 min81
Compound 4b Conventional (Reflux)5 h48
Compound 4b Microwave (140 °C)15 min85
Compound 7 Conventional (Reflux)4 h53
Compound 7 Microwave15 min84
Compound 8 Conventional (Reflux)4 h59
Compound 8 Microwave15 min86

Utilization of Hypervalent Iodine Reagents in Spirocyclization

Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), are versatile, metal-free oxidizing agents that have found extensive use in organic synthesis nih.govdovepress.com. They are particularly effective in promoting oxidative spirocyclization reactions, often through a dearomatization process doaj.org. In these reactions, a suitably substituted phenol or anilide derivative is oxidized by the hypervalent iodine reagent, triggering an intramolecular cyclization to form the spirocyclic core dovepress.comnih.govrsc.org. The reaction can be performed stoichiometrically or catalytically, where an iodoarene precatalyst is oxidized in situ to the active iodine(III) species using a terminal oxidant like m-CPBA nih.gov. This methodology provides a powerful and environmentally benign alternative to heavy metal-based reagents for constructing spirocyclic scaffolds doaj.org.

Stereochemistry and Asymmetric Synthesis of Spiro 2.5 Octane Alcohols

Enantioselective and Diastereoselective Synthesis of 2-Spiro[2.5]octan-8-ylethanol Analogues

The synthesis of specific stereoisomers of this compound analogues relies on powerful asymmetric reactions that can selectively generate one enantiomer or diastereomer over others. These methods are crucial as the biological activity of spiro compounds is often dependent on their precise stereochemistry. mdpi.comnih.gov

Enantioselective approaches often utilize metal-catalyzed reactions or organocatalysis to construct the chiral spirocyclic core. nih.govumich.edu For instance, iridium and Brønsted acid co-catalyzed asymmetric formal [4+2] cycloaddition reactions have been developed to produce spiro-N,O-ketals with excellent enantioselectivities, often exceeding 95% enantiomeric excess (ee). rsc.org Similarly, the synthesis of antimalarial 1,2,4-trioxolanes, which are complex spiro compounds analogous in structure to arterolane, involves preparing chiral analogues as single stereoisomers to evaluate their structure-activity relationship. nih.gov This systematic approach has shown that subtle changes in stereochemistry can lead to significant differences in in vivo efficacy, underscoring the importance of precise enantioselective methods. nih.gov

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within the molecule. One-pot, multi-component reactions are highly efficient for this purpose, capable of forming several contiguous stereocenters with high diastereoselectivity. rsc.orgorgchemres.org For example, a triple cascade reaction involving a Michael/nitro-Michael/Aldol process can generate multisubstituted spiro trans-decalinol derivatives with up to five contiguous stereocenters, including a spiro quaternary carbon, in excellent diastereomeric ratios (>20:1). rsc.org The synthesis of spiro[indolizidine-1,3'-oxindole] alkaloids provides another example, where a key spirocyclization step from a tryptophanol-derived lactam establishes the critical stereochemistry of the tetracyclic framework. csic.es These methods showcase how chemists can orchestrate complex reaction sequences to build intricate molecular architectures with a high degree of stereocontrol.

Chiral Spiro Ligands and Their Role in Asymmetric Catalysis

Chiral spiro ligands have emerged as a "privileged" class of structures in asymmetric catalysis due to their unique structural and chemical properties. sioc-journal.cnresearchgate.net Their rigid conformational framework, often possessing C2 symmetry, and high chemical stability make them exceptionally effective at inducing high levels of enantioselectivity in a wide array of metal-catalyzed reactions. sioc-journal.cnresearchgate.net The library of chiral spiro ligands is diverse, encompassing monophosphorus ligands, diphosphine ligands (like SpiroPAP), phosphine-nitrogen ligands, and dinitrogen ligands. sioc-journal.cnrsc.org

These ligands have proven indispensable in reactions such as asymmetric hydrogenations, carbon-carbon bond-forming reactions, and carbon-heteroatom bond-forming reactions. sioc-journal.cn For example, chiral spiro iridium catalysts equipped with SpiroPAP (spiro pyridine-aminophosphine) ligands are highly efficient for the asymmetric hydrogenation of ketones and β-aryl-β-ketoesters. rsc.org Similarly, rhodium complexes with chiral bisphosphinamidite ligands like SpiroNP exhibit high activity and enantioselectivity in the hydrogenation of unsaturated carboxylic acid derivatives. researchgate.net The success of these ligands lies in their ability to create a well-defined and rigid chiral environment around the metal center, which effectively differentiates between the two enantiotopic faces of the substrate. The continuous development of new chiral spiro ligands remains a key focus in the field, aiming to achieve even higher activity and enantioselectivity for challenging asymmetric transformations. sioc-journal.cn

Table 1: Examples of Chiral Spiro Ligands and Their Catalytic Applications

Ligand Type Example Ligand Metal Reaction Type Reference
Diphosphine SpiroPAP Iridium Asymmetric Hydrogenation of Ketones rsc.org
Bisphosphinamidite SpiroNP Rhodium Asymmetric Hydrogenation of Unsaturated Acids researchgate.net
Monodentate Phosphite Spiro Phosphite Palladium Asymmetric Umpoled Allylation researchgate.net
Bisoxazoline-phosphine Not specified Cobalt [2+2+2] Cycloaddition researchgate.net

Control of Stereocenters in Spiro[2.5]octane Systems

Achieving precise control over the configuration of all stereocenters, particularly the central spiro-carbon, is a paramount challenge in the synthesis of spiro[2.5]octane systems. The construction of this quaternary, often all-carbon-substituted, stereocenter requires sophisticated synthetic strategies. chemrxiv.org

One powerful strategy is the use of a remote desymmetrizing ring closure, where a chiral catalyst selectively transforms one of two enantiotopic groups on a prochiral precursor to form the spiro stereocenter. chemrxiv.org A chiral Ni(0)-NHC complex, for instance, has been used in a unified approach to construct carbon, boron, and germanium-centered chiral spirocycles via an enantioselective hetero-[2+2+2] cycloaddition. chemrxiv.org This method demonstrates long-range enantioinduction, where the catalyst controls the stereochemistry at a position remote from the initial coordination site. chemrxiv.org

Substrate control is another effective method, where the stereochemistry of the final product is dictated by a chiral element embedded within the starting material. In the synthesis of spiro[indolizidine-1,3'-oxindole] alkaloids, the stereoselective spirocyclization is directed by a chiral center derived from (S)-tryptophanol. csic.es This approach leverages the existing stereochemical information in the substrate to guide the formation of new stereocenters.

Furthermore, cascade reactions offer an efficient means to construct multiple stereocenters, including the spiro center, in a single operation with high diastereoselectivity. rsc.org These reactions are designed so that the stereochemical outcome of the first bond formation dictates the stereochemistry of subsequent steps, leading to a thermodynamically stable product with a defined relative configuration of all stereocenters. rsc.org

Resolution Techniques for Chiral Spirocyclic Alcohols

When an enantioselective synthesis is not feasible or provides insufficient enantiopurity, the resolution of a racemic mixture of chiral spirocyclic alcohols is employed to separate the two enantiomers. The primary methods for resolution are classical resolution via diastereomeric salt formation and kinetic resolution.

Classical Resolution is a long-established technique that involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org The less soluble diastereomer crystallizes out of the solution, and after separation, the chiral resolving agent is removed by a simple acid-base reaction, yielding the enantiomerically pure alcohol. google.comgoogle.com This process can be laborious and its success depends on the differential solubility of the diastereomeric salts, which is often unpredictable. wikipedia.org

Kinetic Resolution (KR) is a dynamic process that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. nih.gov In a typical KR of a racemic alcohol, one enantiomer reacts significantly faster than the other, allowing for the separation of the faster-reacting product from the slower-reacting, unreacted starting material. chinesechemsoc.orgnih.gov For example, the asymmetric hydrogenation of racemic lactones using a chiral Ir-SpiroPAP catalyst can achieve excellent kinetic resolution, producing a chiral diol and recovering the unreacted lactone, both with high enantiomeric excess. chinesechemsoc.org This method has been successfully applied to produce chiral γ-aryl primary alcohols with selectivity factors (s) up to 600. chinesechemsoc.org Other KR methods include enzyme-catalyzed transesterifications and Brønsted acid-catalyzed intramolecular cyclizations. nih.gov A key advantage of KR is that it can provide access to both the enantiomerically enriched product and the unreacted starting material. chinesechemsoc.org

Table 2: Comparison of Resolution Techniques for Chiral Alcohols

Technique Principle Advantages Disadvantages Reference
Classical Resolution Formation and separation of diastereomeric salts via crystallization. Well-established, can be scaled up. Maximum theoretical yield is 50%; success is unpredictable; can be laborious. wikipedia.org

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst/reagent. | Can provide high enantiomeric excess for both product and starting material. | Maximum theoretical yield for the product is 50%; requires careful optimization of reaction conditions. | chinesechemsoc.orgnih.gov |

Spectroscopic and Structural Elucidation of 2 Spiro 2.5 Octan 8 Ylethanol and Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Spiro[2.5]octan-8-ylethanol. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the spirocyclic framework and the substituent.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclopropane (B1198618) ring, the cyclohexane (B81311) ring, and the ethanol (B145695) side chain. The protons on the three-membered ring typically appear at higher field (lower ppm values) due to the ring's anisotropic effect. For comparison, in spiro[2.5]octan-6-ol, the conformational equilibrium has been studied using proton magnetic resonance spectra at low temperatures doi.org. The protons on the cyclohexane ring would exhibit complex splitting patterns due to spin-spin coupling, with their chemical shifts influenced by their axial or equatorial positions. The methylene protons of the ethanol group adjacent to the spiro system would likely appear as a multiplet, while the terminal CH₂ protons adjacent to the hydroxyl group would show a triplet. The hydroxyl proton would present as a broad singlet, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spiro carbon atom, being a quaternary center, is a key feature and is expected to have a characteristic chemical shift. The carbons of the cyclopropane ring will resonate at a relatively upfield region. The six carbons of the cyclohexane ring would show distinct signals, and the two carbons of the ethanol side chain would be clearly identifiable. The carbon bearing the hydroxyl group would be shifted downfield due to the electronegativity of the oxygen atom.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable in definitively assigning all proton and carbon signals and confirming the connectivity of the entire molecule. For instance, HMBC correlations would be crucial in establishing the connection between the ethanol side chain and the spiro[2.5]octane core.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Cyclopropane CH₂0.2 - 0.810 - 20
Cyclohexane CH₂1.0 - 1.925 - 40
Spiro C-20 - 30
CH (on cyclohexane)1.5 - 2.235 - 45
CH₂ (side chain, adjacent to ring)1.4 - 1.830 - 40
CH₂ (side chain, adjacent to OH)3.5 - 3.860 - 65
OHVariable (broad singlet)-

Note: These are predicted values based on typical ranges for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. Loss of a water molecule from the ethanol side chain is a common fragmentation for alcohols, leading to a significant [M-18]⁺ peak. Cleavage of the C-C bond between the spiro system and the ethanol side chain would also be expected. The spiro[2.5]octane ring system itself can undergo characteristic retro-Diels-Alder type fragmentations or ring openings, leading to a series of smaller fragment ions. Analysis of these fragments helps to piece together the structure of the original molecule. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

Interactive Data Table: Expected Key Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment
[M]⁺Molecular Ion
[M-18]⁺Loss of H₂O
[M-45]⁺Loss of CH₂CH₂OH
[Spiro[2.5]octyl]⁺Spiro[2.5]octane cation

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. For a chiral molecule like this compound, single-crystal X-ray diffraction can be used to determine its absolute configuration.

Interactive Data Table: General Crystallographic Parameters for a Hypothetical Crystal of a Spiro[2.5]octane Derivative

ParameterTypical Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
a (Å)10 - 15
b (Å)8 - 12
c (Å)15 - 20
β (°)90 - 105
Z (molecules per unit cell)4

Note: These values are illustrative and would need to be determined experimentally for this compound.

Computational and Theoretical Studies on Spiro 2.5 Octane Alcohols

Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the investigation of the electronic structure of molecules to predict their reactivity and the pathways of chemical reactions. For spirocyclic systems, DFT calculations are instrumental in understanding their formation and subsequent transformations.

Researchers have employed DFT to investigate the mechanisms of various spirocyclization reactions. rsc.orgnih.gov For instance, studies on palladium-catalyzed spirocyclization of acrylamides have utilized DFT to support a mechanistic pathway involving oxidative addition, intramolecular carbopalladation, C–H bond activation, and migratory insertion. rsc.orgnih.gov By modeling the potential energy surfaces, computational chemists can identify the most favorable reaction pathways, calculate activation energies, and rationalize experimentally observed product distributions. mdpi.com

In the context of forming spiro[2.5]octane systems, DFT can be used to model cycloaddition reactions. mdpi.com Calculations can elucidate whether a reaction proceeds through a concerted or a stepwise mechanism, and can predict the energies of transition states and intermediates. pku.edu.cnmdpi.com For example, DFT has been used to study the [2+2] cycloaddition of ketenes and benzaldehydes, identifying the rate-determining and stereoselectivity-determining step of the reaction. rsc.org This level of mechanistic detail is vital for optimizing reaction conditions to favor the formation of desired spirocyclic products like 2-Spiro[2.5]octan-8-ylethanol.

Conformational Analysis and Stability Studies of Spiro[2.5]octane Systems

The spiro[2.5]octane framework, consisting of a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring, can adopt several different three-dimensional arrangements, or conformations. The specific conformation of the molecule, particularly of the six-membered ring, can significantly influence its physical properties and chemical reactivity.

Computational methods are essential for exploring the conformational landscape of these molecules. Studies on the closely related spiro[2.5]octan-6-ol have used experimental data from proton magnetic resonance (PMR) spectra in conjunction with theoretical calculations to determine key thermodynamic and kinetic parameters. doi.org These investigations revealed the energy differences between various conformations and the energy barriers to interconversion. doi.org

A detailed conformational analysis of 1-oxaspiro[2.5]octane, a related spiro-epoxide, identified eight distinct conformers, with two chair-like conformations being predominant at room temperature. rsc.orgsemanticscholar.org The study found that chair-like conformers with the epoxide oxygen atom in a pseudo-axial position experienced less strain. rsc.orgsemanticscholar.org Such computational analyses provide a complete picture of the conformational possibilities and their relative stabilities, which is crucial for understanding the molecule's behavior.

Table 1: Conformational Properties of Spiro[2.5]octan-6-ol

ParameterValueConditionsSource
Free Energy Difference (-ΔG°) for axial-equatorial equilibrium0.79 kcal/mol-75°C in CS₂ doi.org
Arrhenius Activation Energy of Ring Inversion14.4 ± 1.3 kcal/molVariable-temperature NMR doi.org

Prediction of Reactivity, Site-Selectivity, and Diastereoselectivity

A major goal of computational chemistry is to predict not only whether a reaction will occur but also where it will occur on a molecule (site-selectivity or regioselectivity) and which stereoisomer will be the major product (diastereoselectivity). rsc.org For a molecule like this compound, which has multiple potentially reactive sites, such predictions are invaluable for planning synthetic modifications.

DFT calculations are a powerful tool for this purpose. By calculating reactivity descriptors based on the electronic structure, such as frontier molecular orbital energies and atomic charges, chemists can predict the most likely sites for electrophilic or nucleophilic attack. nih.gov For complex reactions, DFT can be used to calculate the transition state energies for all possible pathways, with the lowest-energy pathway corresponding to the major product. nih.gov This approach has been successfully applied to predict the outcome of various reactions, including the Nazarov reaction, with excellent agreement between computational and experimental results. nih.gov

Furthermore, modern approaches combine quantum mechanics with machine learning to develop predictive models for site-selectivity. rsc.orgmit.edu These models can be trained on large datasets of known reactions to learn the complex relationships between a molecule's structure and its reactivity, enabling rapid and accurate predictions for new substrates. rsc.orgmit.edunih.gov

Molecular Modeling and Dynamics Simulations for Spirocyclic Systems

While DFT calculations provide detailed information about static electronic structures and reaction pathways, molecular modeling and molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of the system at the atomic level. nih.gov

For spiro[2.5]octane systems, MD simulations are particularly useful for conformational sampling. rsc.org By simulating the molecule's movement over a period of time, researchers can identify all accessible conformations and the frequency with which they occur, complementing the findings from static conformational analyses. rsc.orgsemanticscholar.org

MD simulations can also be used to study the interactions of spirocyclic molecules with their environment, such as solvent molecules or biological macromolecules. nih.gov For this compound, simulations could model how the ethanol (B145695) side chain interacts with water or how the entire molecule might bind to a protein's active site. This information is critical in fields like drug discovery, where understanding the dynamic interactions between a molecule and its target is essential for designing effective therapeutics. nih.gov

Applications in Organic Synthesis and Research

2-Spiro[2.5]octan-8-ylethanol as a Versatile Synthetic Building Block

While direct literature detailing the specific synthetic applications of this compound is limited, its structure suggests significant potential as a versatile building block in organic synthesis. The compound features a spiro[2.5]octane core, which provides a rigid, three-dimensional scaffold, and a primary alcohol functional group that allows for a variety of chemical transformations.

The spiro[2.5]octane framework itself can be constructed through various synthetic strategies. For instance, methods have been developed for the synthesis of derivatives such as spiro[2.5]octane-5,7-dione and spiro[2.5]octa-4,7-dien-6-one. rsc.orgresearchgate.net These functionalized spirocycles can serve as precursors to a range of other derivatives. The synthesis of spiro[2.5]octane-5,7-dione, for example, can be achieved through the cyclization of related acrylates and diethyl acetonedicarboxylate, followed by decarboxylation. researchgate.net Another approach involves the 1,6-conjugate addition to para-quinone methides to generate spiro[2.5]octa-4,7-dien-6-ones. rsc.org

The ethanol (B145695) side chain in this compound offers a reactive handle for further molecular elaboration. Primary alcohols are readily oxidized to aldehydes or carboxylic acids, can be converted into leaving groups for nucleophilic substitution reactions, or can participate in esterification and etherification reactions. This functional group versatility, coupled with the unique stereochemical properties of the spirocyclic core, makes this compound a promising starting material for the synthesis of more complex molecules. The commercial availability of related compounds like spiro[2.5]octan-6-ylmethanol further underscores the utility of such functionalized spiro[2.5]octanes as building blocks in synthetic chemistry.

Table 1: Synthetic Routes to Spiro[2.5]octane Derivatives

DerivativeSynthetic MethodReference
Spiro[2.5]octane-5,7-dioneCyclization of acrylates and diethyl acetonedicarboxylate researchgate.net
Spiro[2.5]octa-4,7-dien-6-one1,6-conjugate addition to para-quinone methides rsc.org

Utilization in the Construction of Complex Molecular Architectures

The incorporation of spirocyclic frameworks is a recognized strategy for introducing structural complexity and three-dimensionality into molecules. The rigid nature of the spiro[2.5]octane system can be exploited to control the spatial orientation of substituents, which is a critical aspect in the design of molecules with specific biological activities or material properties.

Spiro[2.5]octane Frameworks in Natural Product Synthesis Research

The spirocyclic motif is found in a diverse array of natural products, and the total synthesis of these molecules is a significant area of research in organic chemistry. worktribe.comnih.gov While natural products containing the precise spiro[2.5]octane skeleton are not widely documented, structurally similar spirocycles are known. For example, the natural products (-)-ovalicin and fumagillin (B1674178) contain a spiro[2.5.0] system and have been the subject of total synthesis efforts. nih.gov

These syntheses highlight the challenges and opportunities associated with constructing spirocyclic systems within a complex molecular setting. The strategies employed in the synthesis of these and other spirocyclic natural products often involve clever ring-closing reactions to form the spirocenter at a key stage of the synthetic sequence. The knowledge gained from the synthesis of these related natural products can inform potential synthetic routes to novel compounds based on the spiro[2.5]octane framework.

Role of Spirocyclic Systems as Privileged Scaffolds in Chemical Biology and Drug Discovery Research

Spirocyclic systems are increasingly recognized as "privileged scaffolds" in medicinal chemistry and drug discovery. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the development of new therapeutic agents. The advantages of spirocyclic scaffolds, including the spiro[2.5]octane core, are multifaceted.

Three-Dimensionality and Exploration of Chemical Space: One of the primary advantages of spirocycles is their inherent three-dimensionality. In an era where many drug discovery efforts are moving away from "flat" aromatic compounds, the well-defined spatial arrangement of spirocycles allows for a more comprehensive exploration of the binding pockets of biological targets. This can lead to improved potency and selectivity.

Conformational Rigidity: The fusion of two rings through a single spiro atom imparts significant conformational rigidity to the molecule. This pre-organization of the molecular shape can reduce the entropic penalty upon binding to a target protein, potentially leading to higher binding affinities.

Improved Physicochemical Properties: The introduction of a spirocyclic moiety can have a favorable impact on the physicochemical properties of a drug candidate. For instance, increasing the fraction of sp3-hybridized carbons in a molecule, as is the case with saturated spirocycles, has been correlated with improved solubility and metabolic stability.

Novelty and Intellectual Property: The use of spirocyclic scaffolds provides access to novel chemical space, which is advantageous from an intellectual property perspective. The unique structures of spirocycle-containing compounds can lead to the discovery of new drugs with novel mechanisms of action.

Table 2: Key Advantages of Spirocyclic Scaffolds in Drug Discovery

AdvantageDescription
Three-Dimensionality Allows for better exploration of protein binding pockets compared to flat molecules.
Conformational Rigidity Reduces the entropic penalty of binding, potentially increasing potency.
Improved Properties Can enhance solubility, metabolic stability, and other pharmacokinetic parameters.
Novelty Provides access to new chemical structures, offering opportunities for new intellectual property.

Conclusion and Future Research Perspectives

Summary of Current Research Understanding on 2-Spiro[2.5]octan-8-ylethanol and Related Spiro[2.5]octane Alcohols

Detailed scholarly research specifically focused on this compound is notably scarce in publicly available literature. While the parent spiro[2.5]octane hydrocarbon is a known entity, and various functionalized derivatives such as spiro[2.5]octane-5,7-dione have been synthesized as intermediates for pharmaceuticals, the specific ethanol (B145695) derivative at the 8-position remains largely uncharacterized in dedicated studies. google.comgoogle.com

However, the closely related compound, 2-(2-Methylspiro[2.5]octan-7-yl)ethanol, is documented in chemical databases, suggesting the feasibility of such structures. nih.gov The study of spiro[2.5]octane alcohols, in a broader sense, is often embedded within larger synthetic campaigns targeting more complex molecules. The primary research interest in the spiro[2.5]octane core often revolves around the unique conformational constraints and reactivity imparted by the spiro-fused cyclopropane (B1198618) ring. The introduction of a hydroxyl group, as in spiro[2.5]octane alcohols, opens avenues for further functionalization and introduces stereochemical considerations that are of significant interest in organic synthesis.

Emerging Synthetic Strategies for Highly Functionalized Spiro[2.5]octane Alcohols

While direct synthetic routes to this compound are not extensively reported, several emerging strategies for the synthesis of functionalized spiro[2.5]octanes can be extrapolated to the preparation of their alcohol derivatives. Many established methods focus on the creation of dicarbonyl derivatives like spiro[2.5]octane-5,7-dione. google.comresearchgate.net These diketones could potentially serve as precursors to the corresponding diols via reduction, which could then be selectively protected and manipulated to yield mono-alcohols.

More advanced and efficient synthetic approaches are continually being developed. For instance, one-pot methodologies for the synthesis of spiro[2.5]octa-4,7-dien-6-ones have been reported, which proceed under mild, metal-free conditions. rsc.org Such strategies, which often involve conjugate additions and dearomatization reactions, could potentially be adapted to introduce a protected ethanol moiety or a precursor functional group.

Furthermore, the development of stereoselective methods is crucial for accessing specific isomers of highly functionalized spiro[2.5]octane alcohols. The inherent chirality of many substituted spirocycles makes them attractive targets for asymmetric synthesis. nih.gov Future strategies will likely focus on catalytic and enantioselective methods to control the stereochemistry at the spiro-center and any stereogenic centers on the rings.

Unexplored Reactivity and Mechanistic Pathways in Spirocyclic Systems

The unique structural features of the spiro[2.5]octane system, particularly the strained cyclopropane ring, give rise to reactivity patterns that are not fully explored. The cyclopropane ring can undergo ring-opening reactions under various conditions (e.g., acid, base, or metal catalysis), providing a pathway to more complex carbocyclic or heterocyclic systems. The presence of a hydroxyl group in spiro[2.5]octane alcohols could influence the regioselectivity and stereoselectivity of these ring-opening reactions.

Mechanistic studies on spirocyclic systems often reveal intricate pathways. nih.gov For example, the participation of the cyclopropane ring in neighboring group participation or rearrangements could lead to unexpected products. The proximity of the ethanol side chain in this compound to the spiro-center could facilitate intramolecular reactions, such as cyclizations to form spiro-ethers or lactones, depending on the oxidation state of the side chain. A deeper understanding of these mechanistic pathways is essential for harnessing the full synthetic potential of these molecules.

Potential for Novel Academic Applications and Advanced Derivatizations

The spiro[2.5]octane scaffold, with its rigid and well-defined three-dimensional structure, holds significant potential for various academic applications. The conformational rigidity of spirocycles is a desirable trait in the design of ligands for metal catalysts and in the development of molecular scaffolds for medicinal chemistry. researchgate.netmdpi.com

The alcohol functionality in this compound and its relatives serves as a versatile handle for advanced derivatizations. For example, the hydroxyl group can be converted into a wide array of other functional groups, or it can be used as a point of attachment for larger molecular fragments. This allows for the systematic exploration of structure-activity relationships in various contexts.

Potential areas for academic exploration include:

Asymmetric Catalysis: Incorporating chiral spiro[2.5]octane alcohol derivatives as ligands in asymmetric catalysis could lead to new catalysts with unique selectivity profiles.

Materials Science: The rigid spiro[2.5]octane core could be used to create novel polymers or liquid crystals with interesting physical properties.

Chemical Biology: Spiro[2.5]octane scaffolds can be used to create conformationally constrained mimics of natural products or to develop probes for studying biological processes.

The exploration of these applications is currently in its nascent stages, and further research into the synthesis and properties of functionalized spiro[2.5]octane alcohols is needed to unlock their full potential.

Q & A

Q. How can 2-Spiro[2.5]octan-8-ylethanol be synthesized and characterized for research purposes?

  • Methodological Answer : Synthesis typically involves forming the spirocyclic core via cyclopropane ring closure using reagents like diazo compounds or transition-metal catalysts. Post-synthesis, purification via column chromatography or HPLC is recommended. Characterization requires 1^1H/13^13C NMR for structural confirmation, mass spectrometry (MS) for molecular weight validation, and elemental analysis to verify purity (>95%). For novel compounds, X-ray crystallography is critical to confirm stereochemistry .

Q. What analytical techniques are essential to confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
  • NMR spectroscopy to resolve spirocyclic protons and verify substituent positions.
  • IR spectroscopy to identify functional groups (e.g., hydroxyl or ester moieties).
  • High-resolution MS for exact mass determination.
  • X-ray crystallography (if crystalline) for absolute stereochemical assignment .

Q. How can researchers ensure high purity of this compound for experimental use?

  • Methodological Answer : Purification methods include:
  • Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate).
  • Preparative HPLC with UV detection for trace impurity removal.
  • Karl Fischer titration to quantify residual water.
    Purity thresholds (>98%) should be confirmed via gas chromatography (GC) or liquid chromatography (LC) paired with MS .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : Critical properties include:
  • LogP (octanol-water partition coefficient) to predict solubility and membrane permeability.
  • Thermal stability (via differential scanning calorimetry, DSC).
  • pKa (if ionizable groups are present) for reactivity studies.
    Reference datasets from NIST or PubChem provide baseline values for comparison .

Advanced Research Questions

Q. How should researchers design experiments to study the reactivity of this compound under varying conditions?

  • Methodological Answer :
  • Kinetic studies : Monitor reaction rates in solvents of differing polarities (e.g., DMSO vs. hexane) using UV-Vis or 1^1H NMR.
  • Temperature-controlled experiments : Use Arrhenius plots to determine activation energy.
  • Computational modeling : Apply DFT calculations to predict reactive sites and transition states .

Q. How can contradictions in reactivity data from independent studies be resolved?

  • Methodological Answer :
  • Replicate experiments under identical conditions (solvent, temperature, catalyst loading).
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
  • Cross-validate with alternative techniques (e.g., isotopic labeling for mechanistic clarity) .

Q. What methodologies are suitable for assessing interactions between this compound and biological systems?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Cytotoxicity assays (e.g., MTT) in cell lines to evaluate metabolic disruption.
  • Metabolic profiling via LC-MS to track degradation pathways .

Q. How can thermodynamic properties (e.g., enthalpy of formation) of this compound be accurately modeled?

  • Methodological Answer :
  • Calorimetry : Measure heat of combustion using bomb calorimetry.
  • Computational chemistry : Apply Gaussian or ORCA software for ab initio calculations.
  • Validate against NIST thermochemistry datasets for consistency .

Q. What strategies address reproducibility challenges in synthesizing this compound?

  • Methodological Answer :
  • Detailed procedural documentation : Specify reaction vessel geometry, stirring rates, and inert gas flow.
  • Batch-to-batch analysis : Use GC-MS to track impurities.
  • Collaborative verification : Share protocols with independent labs for cross-validation .

Q. How can novel reaction pathways involving this compound be validated?

  • Methodological Answer :
  • Mechanistic probes : Use deuterated analogs or radical traps to identify intermediates.
  • In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress.
  • Theoretical corroboration : Compare experimental data with computational reaction simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.